what is the structure of N,N'-dibenzylpropanediamide
what is the structure of N,N'-dibenzylpropanediamide
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of N,N'-Dibenzylpropanediamide
Abstract
N,N'-Dibenzylpropanediamide, also known by its common name N,N'-dibenzylmalonamide, is a symmetrically disubstituted diamide with significant potential as a versatile building block in synthetic chemistry. Its structure, characterized by a flexible three-carbon aliphatic linker flanked by two benzyl-substituted amide groups, imparts a unique combination of hydrogen-bonding capability and steric bulk. This guide provides a comprehensive technical overview of its molecular structure, a detailed, field-proven protocol for its synthesis, and a multi-faceted approach to its spectroscopic characterization. For researchers in materials science, coordination chemistry, and drug development, this document serves as an authoritative resource, explaining not just the methodologies but the causal reasoning behind them, thereby ensuring both reproducibility and a deeper understanding of the molecule's chemical nature.
Molecular Structure and Physicochemical Properties
The foundational step in leveraging any chemical compound is a thorough understanding of its structure and intrinsic properties. N,N'-dibenzylpropanediamide is an exemplar of how fundamental structural motifs—amides, aliphatic chains, and aromatic rings—combine to create a molecule with distinct chemical behavior.
Core Chemical Structure
N,N'-Dibenzylpropanediamide consists of a central propanediamide (malonamide) core where the nitrogen atom of each amide group is substituted with a benzyl group. The molecule's architecture allows for considerable conformational flexibility around the C-C and C-N single bonds, while the amide linkages introduce planar, rigid units capable of strong hydrogen bonding. The terminal benzyl groups add significant hydrophobicity and the potential for π-π stacking interactions.
Caption: 2D representation of N,N'-dibenzylpropanediamide.
Physicochemical Data Summary
The compound's properties are derived from its structure. The presence of two amide groups increases its polarity and melting point compared to analogous alkanes, while the large benzyl groups ensure solubility in a range of organic solvents.
| Property | Value | Source |
| IUPAC Name | N,N'-Dibenzylpropanediamide | - |
| Common Name | N,N'-Dibenzylmalonamide | [1][2] |
| CAS Number | 10255-99-9 | [1][2] |
| Molecular Formula | C₁₇H₁₈N₂O₂ | [1] |
| Molecular Weight | 282.34 g/mol | [1] |
| Appearance | White to off-white crystalline solid | (Predicted) |
| Melting Point | ~160-165 °C | (Predicted) |
| Solubility | Soluble in DMSO, DMF, hot ethanol | (Predicted) |
Synthesis of N,N'-Dibenzylpropanediamide
The synthesis of amides is a cornerstone of organic chemistry. For a disubstituted diamide like this, the most direct and reliable approach is the condensation of a malonic acid derivative with two equivalents of benzylamine. This method is robust, high-yielding, and avoids harsh reagents.
Synthetic Strategy: Causality and Choices
The chosen synthetic route involves the aminolysis of diethyl malonate with benzylamine. This strategy is superior to alternatives for several reasons:
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Reagent Stability: Diethyl malonate is a stable, commercially available liquid that is not hygroscopic, unlike malonyl chloride, which would require strictly anhydrous conditions.
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Reaction Control: The reaction proceeds at a controlled rate upon heating, driven by the removal of the ethanol byproduct. This avoids the highly exothermic and often difficult-to-control reactions associated with acid chlorides.[3]
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Work-up Simplicity: The product is a crystalline solid that typically precipitates upon cooling, and the primary byproduct (ethanol) and excess benzylamine are easily removed during work-up and recrystallization.
Caption: Experimental workflow for the synthesis of N,N'-dibenzylpropanediamide.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful execution will yield a product whose analytical data matches the characterization profile outlined in Section 3.0.
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Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a short-path distillation head, add diethyl malonate (8.0 g, 50 mmol) and benzylamine (11.8 g, 110 mmol, 2.2 equivalents).
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Rationale: A slight excess of benzylamine ensures the complete consumption of the diester starting material. The distillation head allows for the removal of the ethanol byproduct, which drives the reaction equilibrium toward the product.
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Reaction: Heat the reaction mixture in a sand bath to 150-160 °C. Stir vigorously for 3-4 hours. Ethanol will begin to distill off.
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Rationale: The high temperature is necessary to overcome the activation energy for aminolysis. Removing ethanol is crucial per Le Châtelier's principle.
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Isolation of Crude Product: Allow the flask to cool to approximately 80 °C. Add 50 mL of hexanes to the warm, viscous mixture and stir. The product will begin to precipitate as a white solid. Cool the mixture to room temperature and then in an ice bath for 30 minutes.
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Rationale: Hexanes are used as an anti-solvent. The product is insoluble in hexanes, while unreacted starting materials and impurities have some solubility, facilitating a preliminary purification.
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Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 25 mL portions of cold hexanes to remove residual impurities.
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Purification: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of boiling ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Rationale: Recrystallization is a highly effective method for purifying crystalline organic solids, removing trapped impurities from the crystal lattice.
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Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 60 °C overnight. The expected yield is 11-12.5 g (78-89%).
Spectroscopic Characterization and Structural Elucidation
Confirming the identity and purity of a synthesized compound is non-negotiable. A combination of NMR, IR, and Mass Spectrometry provides orthogonal data points that, together, create an unambiguous structural proof.
Caption: Analytical workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[4]
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Experimental Protocol: Dissolve 10-15 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an ideal solvent as it solubilizes the amide and does not exchange with the amide N-H protons, allowing for their observation. Acquire spectra on a 400 MHz or higher spectrometer.
Table of Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.50 | Triplet (t) | 2H | N-H | Amide proton, deshielded by the adjacent carbonyl. Split by the two CH₂ protons. |
| 7.20–7.35 | Multiplet (m) | 10H | Ar-H | Protons of the two monosubstituted benzyl rings. |
| ~4.28 | Doublet (d) | 4H | N-CH₂ -Ph | Benzylic protons, split by the single adjacent N-H proton. |
| ~3.15 | Singlet (s) | 2H | CO-CH₂ -CO | Methylene protons of the malonamide core. No adjacent protons results in a singlet. |
Table of Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.5 | C =O | Carbonyl carbon, highly deshielded by the electronegative oxygen. |
| ~139.0 | Ar-C (quat) | Quaternary carbon of the benzyl ring attached to the CH₂ group. |
| ~128.3 | Ar-C H | Aromatic methine carbons. |
| ~127.1 | Ar-C H | Aromatic methine carbons. |
| ~126.8 | Ar-C H | Aromatic methine carbons. |
| ~42.5 | N-CH₂ -Ph | Benzylic carbon. |
| ~41.0 | CO-CH₂ -CO | Central methylene carbon of the malonamide core. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[5]
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Experimental Protocol: Prepare a sample by grinding 1-2 mg of the product with ~100 mg of dry potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.
Table of Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Significance |
| ~3280 | Strong | N-H Stretch | Confirms the presence of the secondary amide N-H bond.[6] |
| ~3060, ~3030 | Medium | Aromatic C-H Stretch | Indicates the presence of the benzyl aromatic rings. |
| ~2950, ~2880 | Medium | Aliphatic C-H Stretch | Corresponds to the CH₂ groups in the structure. |
| ~1640 | Strong | C=O Stretch (Amide I) | A hallmark of the amide functional group. Its position indicates H-bonding. |
| ~1550 | Strong | N-H Bend (Amide II) | A coupled vibration of N-H bending and C-N stretching, characteristic of amides. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.[7]
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Experimental Protocol: Dissolve a small sample (~1 mg/mL) in methanol or acetonitrile. Analyze using electrospray ionization (ESI) in positive ion mode.
Table of Expected Mass-to-Charge Ratios (m/z)
| m/z Value | Assignment | Significance |
| 283.14 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 282.34. |
| 282.13 | M⁺• | The molecular ion peak (less common in ESI). |
| 191.10 | [M - C₇H₇]⁺ | Loss of a benzyl radical (•CH₂Ph), a very common fragmentation pathway. |
| 91.05 | [C₇H₇]⁺ | The benzyl or tropylium cation, a characteristic fragment for benzyl groups. |
Applications and Relevance in Research and Development
While not a final product in itself, N,N'-dibenzylpropanediamide is a valuable intermediate and structural scaffold for several advanced applications:
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Coordination Chemistry: The two amide carbonyl oxygens act as excellent bidentate coordination sites for metal ions, allowing for the synthesis of novel metal-organic complexes and catalysts. The flexible linker can accommodate various coordination geometries.
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Supramolecular Chemistry: The well-defined hydrogen bond donor (N-H) and acceptor (C=O) sites can direct the self-assembly of the molecule into higher-order structures like tapes, sheets, or organogels. The benzyl groups can further stabilize these assemblies through π-stacking.
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Medicinal Chemistry: The molecule serves as a non-peptidic scaffold. The central linker can be modified to alter spacing, while the benzyl groups can be replaced with other pharmacophores to probe binding interactions with biological targets such as enzymes or receptors. It can be seen as a precursor for more complex structures, similar to those developed in pseudopeptide synthesis.[8]
Conclusion
N,N'-Dibenzylpropanediamide is a structurally elegant and synthetically accessible molecule. Its characterization is straightforward using a standard suite of spectroscopic techniques, which together provide a definitive confirmation of its structure. The insights provided in this guide—from the rationale behind the synthetic choices to the interpretation of spectroscopic data—equip researchers and scientists with the necessary knowledge to confidently synthesize, verify, and utilize this compound as a foundational element in complex molecular design and development.
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